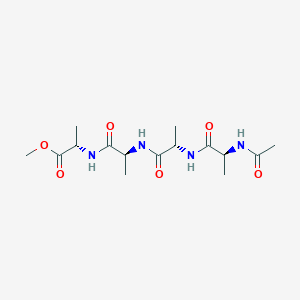

AC-Ala-ala-ala-ala-ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)/t7-,8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFDVLZJGHFRKZ-XKNYDFJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context Within Homooligomeric Alanine Peptides

AC-Ala-Ala-Ala-Ala-OMe is a member of the homooligomeric alanine (B10760859) peptides, also known as polyalanines, which consist of repeating alanine residues. These sequences are of significant interest in biochemistry and materials science. In nature, expanded polyalanine tracts are linked to several neurodegenerative diseases. nih.gov From a chemical synthesis perspective, polyalanines are famous for being "difficult sequences" to prepare via solid-phase peptide synthesis (SPPS), a challenge identified by Merrifield and his colleagues. This difficulty arises from the propensity of the growing peptide chains to aggregate through intermolecular hydrogen bonds, hindering subsequent reaction steps. nih.gov

Structurally, alanine-rich peptides have a strong tendency to adopt α-helical conformations. nih.govnih.gov This is attributed to alanine's high intrinsic helix propensity. pnas.orgpnas.org Studies on peptides with repeating (AEAAKA) sequences have shown that the energetics and hydrogen bonding profiles of the helix-to-coil transition are additive properties that increase linearly with the length of the peptide chain. nih.gov The stability of these helices is primarily dependent on the breaking of intramolecular backbone hydrogen bonds, rather than specific side-chain interactions. nih.gov However, under certain concentrated conditions, polyalanine-based peptides can undergo a conformational change from α-helical or random coil structures to self-associated β-pleated-sheet complexes, which serve as models for understanding amyloid plaque formation. nih.govacs.org

Significance As a Model System for Fundamental Peptide Chemistry Research

The simplicity of AC-Ala-Ala-Ala-Ala-OMe and its longer polyalanine counterparts makes them ideal model systems for probing the fundamental principles of peptide and protein chemistry. Their defined sequence allows for the isolation and study of specific physicochemical phenomena without the complications introduced by varied and complex side-chain interactions.

One of the primary uses of these peptides is in the study of protein folding, specifically the formation of secondary structures like the α-helix. Alanine's small, non-polar side chain does not interfere with backbone folding and has a low conformational entropy cost upon helix formation, making it a strong helix-stabilizing residue. pnas.org Researchers use alanine-based peptides to thermodynamically characterize the helix-coil transition. For instance, isothermal titration calorimetry has been used to measure the enthalpy of alanine (B10760859) helix formation, which was found to be approximately -0.9 to -1.0 kcal per mole per residue. pnas.org

Furthermore, these model peptides are crucial for understanding the conformational landscape of unfolded or intrinsically disordered proteins. Spectroscopic studies have revealed that even in their unfolded state, polyalanine peptides are not truly random coils but can possess significant residual structure, such as the polyproline II (PII) helix. rsc.orgalexkentsis.net The PII conformation is a more extended, left-handed helix that lacks intramolecular hydrogen bonds and is thought to be a key conformational state in the pre-organization of the polypeptide chain for folding. alexkentsis.net this compound and related oligomers thus serve as critical tools for both experimental and computational chemists to explore the conformational distributions and dynamics of the polypeptide backbone. rsc.org

| Research Area | Key Finding | Reference |

|---|---|---|

| Helix Thermodynamics | The enthalpy of alanine helix formation is approximately -0.9 to -1.0 kcal/mol/residue and is largely independent of temperature between 5-45°C. | pnas.org |

| Unfolded State Structure | Unfolded polyalanine peptides are not random coils but can exist as segmented polyproline II (PII) helices, suggesting the unfolded state is pre-organized for folding. | alexkentsis.net |

| Helix-Coil Transition | The energetics and hydrogen bonding of the helix-to-coil transition in alanine-rich helices are additive properties that scale linearly with chain length. | nih.gov |

| Aggregation Studies | Polyalanine-based peptides can transition from monomeric random coils to soluble, macromolecular β-pleated-sheet complexes, modeling amyloid formation. | acs.org |

| Conformational Preferences | Alanine has a high propensity for adopting helical conformations, making alanine-based peptides a benchmark system for measuring helix propensities of other amino acids. | pnas.orgnih.gov |

Historical Perspective on Alanine Based Peptide Studies

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a widely adopted method for synthesizing peptides. masterorganicchemistry.comsci-hub.se In this approach, the peptide chain is assembled step-by-step while anchored to an insoluble polymer support, or resin. masterorganicchemistry.comacs.org This heterogeneous technique simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. masterorganicchemistry.combeilstein-journals.org

Fmoc/tBu Chemistry and Protecting Group Schemes

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS due to its mild deprotection conditions. bachem.commasterorganicchemistry.com In the synthesis of Ac-Ala-Ala-Ala-Ala-OMe, the N-terminus is protected by an acetyl (Ac) group, and the C-terminus is a methyl ester (OMe). Alanine's side chain (a methyl group) is non-reactive and does not require a protecting group.

The synthesis commences by attaching the C-terminal amino acid, Alanine methyl ester, to the resin. The subsequent alanine residues are added sequentially. Each incoming alanine is protected at its N-terminus with an Fmoc group. This Fmoc group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group for the next coupling reaction. masterorganicchemistry.comnih.gov This cycle of deprotection and coupling is repeated until the tetrapeptide is assembled. Finally, the N-terminal amino group is acetylated.

Commonly used side-chain protecting groups in Fmoc/tBu chemistry for other amino acids include Trityl (Trt) and Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). beilstein-journals.org

Coupling Reagent Optimization (e.g., HBTU, HATU) for Alanine Linkages

The formation of the amide (peptide) bond between alanine residues is facilitated by coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. americanpeptidesociety.org

For the synthesis of alanine-rich peptides, which can be prone to aggregation, the choice of coupling reagent is critical for ensuring high coupling efficiency and minimizing side reactions like racemization. peptide.combachem.com Commonly used coupling reagents include phosphonium (B103445) and aminium/uronium salts. bachem.comresearchgate.net

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and widely used coupling reagents. peptide.com They were initially believed to have a uronium structure but were later confirmed to possess an aminium structure. peptide.com Coupling reactions with HBTU are often complete within minutes. peptide.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is similar to HBTU but is generally more reactive and can lead to less epimerization (a form of racemization) during coupling. peptide.comsigmaaldrich.com It is often preferred for rapid coupling protocols and for sterically hindered couplings. peptide.comsigmaaldrich.com The pyridine (B92270) nitrogen in HATU's structure provides anchimeric assistance, enhancing its reactivity. sigmaaldrich.com

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure. acs.orgcsic.es It offers coupling efficiencies comparable to HATU and is considered safer due to the absence of potentially explosive triazole derivatives. bachem.comcsic.es

| Coupling Reagent | Structure Type | Key Features |

| HBTU | Aminium Salt | Efficient, fast reactions. peptide.com |

| HATU | Aminium Salt | More reactive than HBTU, less epimerization. peptide.comsigmaaldrich.com |

| COMU | Uronium Salt | High reactivity, safer alternative to HOBt/HOAt-based reagents. bachem.comacs.orgcsic.es |

It is important to note that aminium/uronium reagents, if used in excess, can lead to guanidinylation of the N-terminus, which terminates chain elongation. bachem.com

Resin Selection and Cleavage Protocols

The choice of resin is crucial as it determines the conditions required for the final cleavage of the peptide from the solid support. For the synthesis of a C-terminally protected peptide like this compound, a highly acid-sensitive resin is typically employed.

2-Chlorotrityl chloride (2-CTC) resin is a popular choice for synthesizing protected peptide fragments. nih.goviris-biotech.de The peptide can be cleaved from this resin under very mild acidic conditions, such as with a solution of 1% trifluoroacetic acid (TFA) or even acetic acid, which helps to keep the C-terminal methyl ester and other acid-labile groups intact. iris-biotech.de

Wang resin is another widely used support, but cleavage requires stronger acidic conditions, typically 50% TFA in dichloromethane (B109758) (DCM), which might partially cleave the methyl ester. iris-biotech.de

Merrifield resin , the original resin used in SPPS, requires harsh cleavage conditions like anhydrous hydrogen fluoride (B91410) (HF), making it unsuitable for this specific synthesis. masterorganicchemistry.comiris-biotech.de

The cleavage cocktail often includes scavengers, such as triisopropylsilane (B1312306) (TIPS) and water, to quench reactive carbocations generated during the cleavage process and prevent side reactions. nih.gov

| Resin Type | Cleavage Condition | Suitability for Ac-Ala-Ala-Ala-OMe |

| 2-Chlorotrityl chloride | Very mild acid (e.g., 1% TFA) | High |

| Wang Resin | Moderate acid (e.g., 50% TFA) | Moderate (risk to OMe group) |

| Merrifield Resin | Strong acid (e.g., HF) | Low |

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-Phase Peptide Synthesis (LPPS) involves carrying out the synthesis entirely in a solution. nih.govamericanpeptidesociety.org A key advantage of LPPS is the ability to purify intermediates at each step, which can be beneficial for ensuring the purity of the final product, especially for complex sequences. bachem.com However, it is generally more time-consuming and labor-intensive than SPPS. researchgate.net

Segment Condensation and Fragment Ligation Techniques

For longer peptides, a segment condensation or fragment ligation strategy is often employed in LPPS. bachem.comnih.gov This involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution to form the final peptide. researchgate.netresearchgate.net For this compound, one could envision synthesizing dipeptide fragments like Ac-Ala-Ala-OH and H-Ala-Ala-OMe and then coupling them.

This approach can be more efficient than a stepwise addition of single amino acids, especially for sequences prone to aggregation. nih.gov The choice of coupling reagents for fragment condensation is critical to minimize racemization at the C-terminal residue of the activated fragment. google.com

Application of Active Esters in Solution Synthesis

The use of active esters is a common method for forming peptide bonds in solution-phase synthesis. bachem.comamericanpeptidesociety.org This strategy involves pre-activating the carboxylic acid group of an N-protected amino acid by converting it into a more reactive ester. This "active ester" can then react with the free amino group of another amino acid or peptide fragment. nih.gov

Commonly used activating agents to form active esters include:

N-Hydroxysuccinimide (HOSu) : Forms stable and reactive OSu esters. bachem.com

1-Hydroxybenzotriazole (HOBt) : Often used in conjunction with carbodiimides like DCC or DIC to form active esters in situ, which helps to suppress racemization and improve coupling efficiency. americanpeptidesociety.orgrsc.org

The active ester approach avoids the need for a separate coupling reagent during the aminolysis step and can lead to cleaner reactions. bachem.com

Chemo-Enzymatic Peptide Synthesis (CEPS) as an Alternative Route

Chemo-enzymatic peptide synthesis (CEPS) presents a green and highly selective alternative to purely chemical methods, which often involve extensive use of protecting groups and harsh reaction conditions. nih.gov This approach utilizes enzymes, typically proteases, in a reverse of their natural hydrolytic function to form peptide bonds stereoselectively. nih.gov For the synthesis of this compound, a tetra-alanine derivative, enzymes like papain can be effectively employed. acs.org

The synthesis can be conceptualized as a kinetically controlled process. Papain-catalyzed polymerization of L-alanine methyl ester (Ala-OMe) serves as a prime example of this methodology. acs.orgresearchgate.net In this process, the enzyme facilitates the formation of a covalent acyl-intermediate with the ester group of an alanine monomer. researchgate.net This complex is then deacylated by the amino group of another alanine monomer, forming a peptide bond. researchgate.net This cycle repeats to elongate the peptide chain.

Several factors influence the yield and the degree of polymerization (DP) in this process. The reaction is typically conducted in an aqueous buffer system, often at a slightly alkaline pH (around 8.0), which has been shown to favor a higher degree of polymerization compared to neutral conditions. nih.govacs.org The concentration of the monomer, Ala-OMe, is also a critical parameter; studies have shown that an optimal concentration exists to maximize the yield. acs.orgresearchgate.net For instance, the highest yield for the polymerization of Ala-OMe using papain was achieved at a monomer concentration of 0.3 M. acs.orgresearchgate.net

The general reaction scheme can be described as: n(H-Ala-OMe) ---(Papain, pH 8.0)---> H-(Ala)n-OMe + nMeOH

Following the enzymatic synthesis of the core tetra-alanine methyl ester, a final chemical step involves the N-terminal acetylation to yield the target compound, this compound. This "chemo" part of the synthesis is a straightforward and high-yielding reaction. This combination of enzymatic polymerization and chemical modification highlights the versatility of the CEPS approach. researchgate.net Other enzymes like alcalase have also been used effectively in similar peptide coupling reactions, sometimes in anhydrous organic solvents to shift the equilibrium towards synthesis. ru.nluu.nl

Purification and Characterization Methodologies (beyond basic identification)

Achieving high purity and confirming the precise structure of synthetic peptides like this compound is critical for their use in research. This requires advanced analytical techniques that go beyond simple identification.

To isolate this compound from the reaction mixture—which may contain unreacted starting materials, shorter peptide fragments, or other byproducts—multi-step and high-resolution chromatographic methods are essential.

Preparative High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for peptide purification. unimi.it Reverse-phase HPLC (RP-HPLC) is particularly effective. The peptide is introduced into a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used for elution. rsc.org The peptide is retained on the column and then eluted as the concentration of the organic solvent increases, with separation based on hydrophobicity.

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% TFA | Provides polarity and ion-pairing. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier to elute the peptide. |

| Gradient | Linear gradient from low %B to high %B | Allows for the separation of components with varying affinities for the stationary phase. unimi.it |

| Detection | UV Absorbance (214/280 nm) | Monitors peptide bonds and aromatic residues (if present). |

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a specific pH. For a peptide like this compound, which is neutral, this method might be more applicable for purifying charged precursors or removing charged impurities. For example, a strong cation-exchange column could be used, with elution achieved by applying a linear gradient of increasing salt concentration (e.g., NaCl). oup.com This method is highly effective for separating proteins and peptides with even minor charge differences. oup.com

Mass spectrometry (MS) is an indispensable tool for confirming the identity and verifying the amino acid sequence of a peptide. scispace.com High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, confirming the elemental composition. scripps.edursc.org

Tandem Mass Spectrometry (MS/MS): To verify the sequence, tandem MS is employed. The peptide ion (the "parent" or "precursor" ion) corresponding to the mass of this compound is selected and subjected to fragmentation. This fragmentation is induced by collision with an inert gas, a process known as collision-induced dissociation (CID). The fragmentation typically occurs at the peptide bonds, which are the most labile bonds in the peptide backbone. scispace.com

This process generates a series of characteristic fragment ions. Cleavage of the peptide bond results in b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. For this compound, the mass difference between consecutive b-ions or y-ions would be 71.04 Da, the residual mass of an alanine residue.

The expected fragmentation pattern for this compound is illustrated below:

Ac-Ala¹ | Ala² | Ala³ | Ala⁴-OMe

| Fragment Ion | Sequence | Expected m/z |

| b₁ | Ac-Ala | 114.05 |

| b₂ | Ac-Ala-Ala | 185.09 |

| b₃ | Ac-Ala-Ala-Ala | 256.13 |

| y₁ | Ala-OMe | 102.05 |

| y₂ | Ala-Ala-OMe | 173.09 |

| y₃ | Ala-Ala-Ala-OMe | 244.13 |

By analyzing the resulting spectrum and identifying the series of b- and y-ions, the amino acid sequence can be unequivocally confirmed. scispace.comscripps.edu Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for MS analysis. rsc.org

Spectroscopic Characterization of Peptide Conformation

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. By analyzing different NMR parameters, it is possible to obtain information on atomic-level structure, dynamics, and intramolecular interactions.

The chemical shift of a proton in an ¹H NMR spectrum is highly sensitive to its local electronic environment. libretexts.org Protons in different chemical environments within the this compound molecule will resonate at different frequencies, providing a fingerprint of its structure. The analysis of these shifts reveals information about the peptide backbone conformation and the proximity of side chains.

Protons bonded to sp³-hybridized carbons, such as the alanine Cα and Cβ carbons, typically absorb at higher fields (lower ppm values), while protons on carbons adjacent to electronegative atoms like nitrogen or oxygen (e.g., amide NH and CαH protons) are deshielded and absorb at lower fields. libretexts.org For instance, in analogous dipeptides like Ac-Ala-Phe-OMe, the acetyl (CH₃) protons appear around 2.0 ppm, the alanine methyl (CH₃) protons at ~1.4 ppm, the α-protons (α-CH) between 4.4-4.8 ppm, and the amide protons (NH) between 6.3-6.8 ppm. ntu.ac.uk The specific chemical shift of an α-proton (Hα) can be particularly informative; deviations from random coil values are indicative of secondary structure formation.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Alanine-Containing Peptides. (Note: Data is illustrative, based on similar compounds reported in the literature. Actual values for this compound require experimental measurement.)

| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |

| Acetyl (CH₃) | 1.9 - 2.1 | N-terminal modification |

| Ala CβH₃ | 1.3 - 1.5 | Side-chain environment |

| O-Methyl (OCH₃) | 3.6 - 3.8 | C-terminal modification |

| Ala CαH | 4.2 - 4.8 | Backbone conformation |

| Amide (NH) | 6.0 - 9.5 | Backbone conformation, H-bonding nih.gov |

The through-bond scalar coupling between the amide proton (NH) and the alpha-proton (Hα), known as ³J(HN-Hα), provides crucial information about the backbone dihedral angle phi (Φ). The magnitude of this coupling constant is related to the angle by the Karplus equation. This allows for the estimation of the Φ angle for each alanine residue in the chain.

Different types of secondary structures have characteristic ranges for their ³J(HN-Hα) values. For example, a large coupling constant (>8 Hz) is typically associated with a β-sheet or extended conformation, while a small value (<6 Hz) is indicative of a helical conformation (α-helix or 3₁₀-helix). Conformational analyses of short alanine-based peptides frequently utilize these coupling constants to help define the peptide's structural landscape. wustl.eduresearchgate.net

Table 2: Relationship Between ³J(HN-Hα) Coupling Constant and Peptide Secondary Structure.

| ³J(HN-Hα) (Hz) | Dihedral Angle (Φ) | Corresponding Secondary Structure |

| < 5 | ~ -60° | Right-handed α-helix |

| < 6 | ~ -50° | Right-handed 3₁₀-helix |

| > 8 | ~ -120° to -140° | β-sheet / Extended |

| 6 - 8 | - | Intermediate or averaged conformations |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. This is achieved by measuring the transfer of nuclear spin polarization through space.

For a peptide like this compound, NOESY is essential for determining its three-dimensional fold. Specific NOE cross-peaks provide distance constraints that are used in molecular modeling to build a structural representation. Key NOE patterns include:

dαN(i, i+1): A strong NOE between the CαH of residue i and the NH proton of residue i+1 is characteristic of most peptide structures.

dNN(i, i+1): An NOE between adjacent NH protons suggests a helical or turn conformation.

dαN(i, i+3): An NOE between the CαH of residue i and the NH of residue i+3 is a hallmark of an α-helix.

dαβ(i, i+1): An NOE between the CαH of residue i and the CβH of residue i+1 can also help define turns.

Studies on related peptides have successfully used NOESY to confirm intramolecular hydrogen bonding patterns by observing key inter-residue contacts. nih.govrsc.org

The chemical shifts of amide (NH) protons that are involved in intramolecular hydrogen bonds are less dependent on the surrounding environment than those that are exposed to the solvent. This property can be exploited by measuring the temperature dependence of the NH chemical shifts (temperature coefficient, Δδ/ΔT) or by monitoring their shifts during titration with a hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org

Temperature Dependence: Amide protons shielded from the solvent by being in a hydrogen bond typically exhibit a small change in chemical shift with temperature (low Δδ/ΔT, e.g., < 3 ppb/K). Conversely, solvent-exposed protons show a larger temperature dependence (high Δδ/ΔT, e.g., > 5 ppb/K). mdpi.comresearchgate.net

Solvent Titration: When a competitive hydrogen-bonding solvent like DMSO-d₆ is added to a solution of the peptide in a non-polar solvent like CDCl₃, the chemical shifts of solvent-exposed amide protons will change significantly as they begin to bond with the DMSO. rsc.org Amide protons engaged in stable intramolecular hydrogen bonds will show much smaller changes in their chemical shifts. rsc.org

These experiments are crucial for identifying the specific amide protons participating in the hydrogen bonds that stabilize secondary structures like β-turns and helices.

The analysis of the CD spectrum of this compound would reveal its dominant conformational state:

α-Helix: Characterized by a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. explorationpub.com

3₁₀-Helix: Shows spectroscopic features similar to an α-helix but with altered intensities and slight shifts in wavelength. explorationpub.com

β-Sheet: Displays a negative band near 218 nm and a positive band around 195 nm.

Polyproline II (PPII): A left-handed, extended helix common in short, flexible peptides like oligoalanines, which shows a strong negative band around 205 nm and a weak positive band near 225 nm. wustl.eduresearchgate.net

Random Coil: Characterized by a strong negative band below 200 nm.

For short alanine-based peptides, a significant population of the PPII conformation is often observed in aqueous solutions. wustl.eduresearchgate.net However, the formation of more compact helical or turn structures can be induced by changes in solvent or by the presence of specific residues. wustl.eduresearchgate.net

Circular Dichroism (CD) Spectroscopy.

Electronic Circular Dichroism (ECD) for Secondary Structure Propensities

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, which is particularly sensitive to the spatial arrangement of peptide bonds.

For alanine-based oligomers, ECD spectra provide characteristic signatures for different conformations. A right-handed α-helix, for instance, typically shows two negative bands around 222 nm (n-π* transition) and 208 nm (π-π* transition), and a strong positive band around 195 nm. d-nb.info In contrast, a β-sheet structure exhibits a negative band around 218 nm and a positive band near 195 nm. Unordered or "random coil" structures display a strong negative band near 200 nm.

Studies on homologous series of protected homo-oligomers of L-alanine, Ac-(Ala)n-OMe, have shown that the conformational preferences are highly dependent on chain length and the solvent environment. In solvents of low polarity, there is an increased tendency to form intramolecularly hydrogen-bonded folded structures as the peptide chain lengthens. For this compound and related oligomers, ECD is used to assess the propensity to adopt these secondary structures, revealing a delicate balance between random coil, helical, and extended conformations in solution.

Vibrational Circular Dichroism (VCD) for Detailed Conformational Models

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy provides detailed structural information because it is sensitive to the conformations of individual vibrational modes, particularly the amide modes in peptides.

The analysis of VCD spectra, especially in the Amide I region (primarily C=O stretching), allows for the development of detailed conformational models. For alanine-rich peptides, VCD can distinguish between different types of turns and helical structures (e.g., 3₁₀-helix vs. α-helix) that may be difficult to resolve using ECD alone. Studies on related Aib-containing alanine tripeptides, such as Ac-Ala-Aib-Ala-OMe, have demonstrated the power of combining VCD with IR and Raman spectroscopy to dissect complex conformational equilibria in aqueous solution. In these systems, VCD analysis, supported by an excitonic coupling model, revealed that the peptides adopt multiple conformations, including helical and polyproline II (PPII)-like structures. For this compound, VCD serves as a critical tool to refine the understanding of its conformational landscape, offering a higher-resolution picture of the solution-state structures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are fundamental techniques for probing the vibrational modes of molecules and are extensively used to study peptide conformation. They are particularly informative about hydrogen bonding and secondary structure through the analysis of the characteristic amide bands.

Amide I and Amide II Band Profile Analysis

The Amide I band (ranging from approximately 1600 to 1700 cm⁻¹) and the Amide II band (around 1510 to 1580 cm⁻¹) are the most sensitive vibrational probes for peptide secondary structure. The Amide I mode is composed of about 80% C=O stretching, while the Amide II mode arises from a coupling of N-H in-plane bending and C-N stretching. The precise frequencies of these bands are indicative of the peptide's conformation and hydrogen-bonding environment.

For this compound, analysis of the Amide I and II band profiles is crucial. A band around 1650-1658 cm⁻¹ is typically associated with α-helical structures, whereas frequencies in the 1660-1665 cm⁻¹ range can indicate 3₁₀-helices. d-nb.info β-sheet structures give rise to a strong band between 1620 and 1640 cm⁻¹. In a study of this compound dissolved in DMSO-d6, the Amide I and Amide II regions were examined using band deconvolution methods to differentiate the existing conformers. The analysis showed that the Amide I band profile of the tetrapeptide was nearly identical to that of the tripeptide (Ac-Ala-Ala-Ala-OMe), indicating that the addition of a fourth residue did not fundamentally alter the types of conformers present, though it did increase the signal intensity.

Below is a table showing the positions of the ester carbonyl band for a series of alanine derivatives in different solvents, illustrating the sensitivity of vibrational spectroscopy to the molecular environment.

| Compound | Solvent | Ester C=O Position (cm⁻¹) |

| Ac-Ala-OMe | CCl₄ | 1745 |

| Ac-Ala-OMe | CH₂Cl₂ | 1743 |

| Ac-Ala-OMe | DMSO-d6 | 1735 |

| Ac-Ala-Ala-OMe | DMSO-d6 | 1734 |

| Ac-Ala-Ala-Ala-OMe | DMSO-d6 | 1733 |

| This compound | DMSO-d6 | 1733 |

| Data sourced from reference. |

Excitonic Coupling Analysis of Amide Modes

The Amide I modes of a peptide are not isolated but are coupled through space via transition dipole coupling, a phenomenon known as excitonic coupling. The pattern of this coupling is highly dependent on the geometric arrangement of the peptide units, and thus on the secondary structure. Analyzing this coupling provides detailed structural insights that go beyond simple frequency-structure correlations.

An algorithm that exploits the excitonic coupling between Amide I modes has been successfully used to analyze the IR, Raman, and VCD spectra of related alanine-based tripeptides. This analysis allows for the decomposition of complex, overlapping band profiles into contributions from distinct conformations (e.g., right-handed helix, left-handed helix, PPII). By applying this model, researchers can determine the relative populations of different conformers in solution. For this compound, this approach is essential for quantitatively describing its conformational equilibrium, bridging the gap between spectroscopic data and a precise structural model.

Crystallographic and Diffraction Studies for Solid-State Conformation

While spectroscopic methods probe the conformation of peptides in solution, X-ray crystallography and diffraction studies provide definitive information about their structure in the solid state. Obtaining a single crystal suitable for diffraction can be challenging for flexible, linear peptides.

While a specific crystal structure for this compound is not prominently available in the literature, studies on closely related alanine oligomers provide valuable insights. For instance, L-Alanyl-L-alanine is known to crystallize in a tetragonal space group. Research on other short peptides has shown that they can adopt various structures in the solid state, including extended C₅ conformations, γ-turns (C₇), and β-turns. Studies of Ac-(Ala)n-OMe oligomers in the solid state have confirmed the presence of an intermolecular β-conformation for the higher oligopeptides of the series. This suggests that in the crystalline form, this compound likely engages in intermolecular hydrogen bonding to form sheet-like structures.

Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations, corroborated by spectroscopic data (ECD, VCD, IR, Raman), are employed to explore this landscape. For related alanine-based peptides, MD simulations have revealed the pathways and dynamics of conformational transitions. Alanine residues generally exhibit a propensity for the PPII conformation, which is a major conformational state for unfolded peptides in aqueous solution. However, the equilibrium can be shifted towards helical conformations depending on factors like solvent and neighboring residues. Studies on similar peptides show that even short chains exist as a mixture of conformers, highlighting the peptide's flexibility. The comprehensive analysis of this compound, integrating various spectroscopic techniques with computational modeling, provides a detailed picture of its dynamic structural behavior.

Ramachandran Plot Analysis of φ, ψ Dihedral Angles

The conformational freedom of each alanine residue in this compound is described by the dihedral angles phi (φ) and psi (ψ). A Ramachandran plot, which maps these angles, shows that the accessible conformations for alanine are primarily located in the upper-left quadrant. rsc.orgoup.com Theoretical and experimental studies on alanine-rich peptides indicate that the residues predominantly sample two main regions: the polyproline II (PII) basin and the β-strand region. rsc.orgresearchgate.netnih.gov

At lower temperatures in aqueous solutions, the PII conformation is highly populated. researchgate.netnih.govnih.gov As the temperature increases, there is a shift in the conformational ensemble towards the extended β-strand region of the Ramachandran plot. researchgate.netnih.gov The right-handed α-helical region (αR) is also an allowed conformation, but for a short peptide like this tetra-alanine, it is less populated in water compared to the extended structures. nih.govnih.gov

Table 1: Typical Dihedral Angles (φ, ψ) for Alanine Residues in Different Conformations

| Conformation | Approximate φ (phi) | Approximate ψ (psi) | Reference |

|---|---|---|---|

| Polyproline II (PII) | -75° | +145° | researchgate.netnih.gov |

| β-Strand | -80° | +170° | researchgate.netnih.gov |

| Right-Handed α-Helix (αR) | -57° | -47° | acs.org |

| Left-Handed α-Helix (αL) | +57° | +47° | researchgate.net |

Identification and Characterization of Turn Structures (e.g., β-turns)

While short, linear peptides like this compound are not predisposed to forming highly stable, classical secondary structures, the presence of turn-like conformations is possible within the dynamic ensemble. β-turns, which involve four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth (i+3), are critical elements in protein folding. Although alanine is not considered a strong turn-promoting residue, studies on longer alanine-based peptides have shown that they can sample multiple β-turn structures. rsc.orgfrontiersin.org

Analysis of a longer alanine-rich peptide revealed that the conformational ensemble could contain a significant population of various β-turns (approximately 26%), including types III, III', IV, and V. rsc.org For a tetrapeptide, a complete β-turn would involve all four residues. The propensity to form such a turn is generally low but can be influenced by the solvent environment and terminal blocking groups.

Table 2: Idealized Dihedral Angles for Common β-Turn Types

| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |

|---|---|---|---|---|

| I | -60° | -30° | -90° | 0° |

| II | -60° | 120° | 80° | 0° |

| III | -60° | -30° | -60° | -30° |

| I' | 60° | 30° | 90° | 0° |

| II' | 60° | -120° | -80° | 0° |

Helical Propensities (e.g., α-helix, 310-helix, Polyproline II)

The conformational landscape of this compound in aqueous solution is dominated by a high propensity for the Polyproline II (PII) helix. researchgate.netnih.govrsc.org PII is a left-handed, extended helix with three residues per turn, which does not rely on internal hydrogen bonds for stability but is instead stabilized by interactions with water molecules. researchgate.netnih.gov This conformation is considered a major component of the "unfolded" or "random coil" state of proteins in water. nih.govrsc.org

Alanine is recognized as having a high intrinsic propensity to form a right-handed α-helix. nih.govresearchgate.netnih.gov However, the formation of a stable α-helix is cooperative and length-dependent. A tetrapeptide is generally too short to form a canonical α-helix, which requires a minimum length to establish the characteristic i to i+4 hydrogen bonding pattern. rsc.orgnih.govacs.org

The 3₁₀-helix is a tighter helix with three residues per turn, stabilized by i to i+3 hydrogen bonds. While common in short peptides and at the termini of α-helices, the PII conformation is energetically more favorable for short alanine peptides in an aqueous environment. acs.orgias.ac.innih.gov

Table 3: Comparison of Helical Structures Potentially Sampled by Alanine Peptides

| Helix Type | Handedness | Residues per Turn | Stabilizing H-Bond | Dominance in AC-(Ala)₄-OMe (aq.) |

|---|---|---|---|---|

| α-Helix | Right | 3.6 | C=O(i)···HN(i+4) | Low |

| 3₁₀-Helix | Right | 3.0 | C=O(i)···HN(i+3) | Low |

| Polyproline II (PII) | Left | 3.0 | None (Solvent-stabilized) | High |

Conformational Equilibrium in Various Solvents

The conformational equilibrium of this compound is highly sensitive to the solvent environment, which modulates the balance between intramolecular and peptide-solvent interactions. nih.gov

In polar, protic solvents like water , the equilibrium strongly favors extended conformations. The peptide backbone can readily form hydrogen bonds with water molecules, which stabilizes the PII and β-strand structures over conformations that rely on intramolecular hydrogen bonds. researchgate.netnih.govnih.gov

In nonpolar, aprotic solvents such as chloroform , or in the gas phase, the equilibrium shifts. In the absence of competing solvent molecules, intramolecular hydrogen bonds become more favorable, leading to an increased population of compact, helical structures like the α-helix and 3₁₀-helix. nih.gov

Solvents like trifluoroethanol (TFE) are known to be helix-inducing. researchgate.net The addition of TFE to water shifts the conformational equilibrium of alanine peptides from PII/β-strand towards a higher α-helical content. researchgate.net

Table 4: Dominant Conformations of Alanine Peptides in Different Solvents

| Solvent | Dominant Conformation(s) | Key Interaction | Reference |

|---|---|---|---|

| Water | Polyproline II (PII), β-Strand | Peptide-Solvent H-Bonds | researchgate.netnih.govnih.gov |

| Chloroform | α-Helix, C7 (γ-turn) | Intramolecular H-Bonds | nih.gov |

| Water/TFE Mixture | α-Helix | Solvent-mediated stabilization of helix | researchgate.net |

| Vacuum (Gas Phase) | α-Helix, β-Hairpin | Intramolecular H-Bonds |

Influence of Sequence Modifications on Conformation

Impact of Alanine Repeat Length

The length of the polyalanine chain has a profound impact on its conformational preferences.

Short Peptides (n=2-4): In short peptides like AC-(Ala)₄-OMe, the PII conformation is predominant in water, existing in equilibrium with β-strand structures. researchgate.netnih.gov The formation of stable α-helices is not significant. nih.gov

Intermediate Peptides (n=7-14): As the chain lengthens, the PII structure remains a major component, but the propensity for β-strand content increases, particularly at higher temperatures. nih.govrsc.org The potential for forming transient helical structures also grows.

Long Peptides (n > 15): With 15 or more alanine residues, the peptide becomes long enough for the cooperative nature of α-helix formation to take hold, leading to a significant population of stable α-helical structures. Under certain conditions, such as elevated temperatures, these longer peptides can also overcome energetic barriers to form intermolecular β-sheet aggregates and fibrils.

This length-dependent transition highlights that while this compound itself does not form a stable α-helix, it contains the fundamental building block with the intrinsic propensity for such a structure.

Incorporation of Non-Natural Amino Acids (e.g., α-aminoisobutyric acid (Aib), 1-aminocycloalkane-1-carboxylic acid (Acxc)) on Conformational Preferences

Introducing non-natural, Cα,α-disubstituted amino acids into an alanine peptide sequence dramatically alters its conformational landscape by imposing steric constraints.

α-Aminoisobutyric Acid (Aib): The replacement of an alanine residue with Aib severely restricts the available conformational space. Due to the steric hindrance of the gem-dimethyl groups on its α-carbon, Aib strongly disfavors extended conformations like β-strands and PII. Instead, it forces the peptide backbone into helical regions of the Ramachandran plot, with a particularly high propensity for the 3₁₀-helix. ias.ac.innih.gov The allowed dihedral angles for Aib are largely confined to φ ≈ ±60° and ψ ≈ ±30°. nih.gov The incorporation of even a single Aib residue can be sufficient to induce a helical turn in the neighboring alanine residues. ias.ac.innih.gov

1-Aminocycloalkane-1-carboxylic Acid (Acxc): This class of cyclic amino acids, where the two α-substituents are part of a ring, also imposes significant conformational restrictions.

1-Aminocyclopentane-1-carboxylic acid (Ac₅c) and 1-aminocyclohexane-1-carboxylic acid (Ac₆c) behave similarly to Aib, strongly promoting folded conformations. nih.gov Their allowed dihedral angles are also primarily in the α-helical and 3₁₀-helical regions of the Ramachandran plot (φ,ψ ≈ ±60°, ±30°). nih.gov These residues are potent inducers of β-turns and helical structures in peptides. nih.govnih.gov For example, studies on peptides containing Ac₅c and Ac₆c show a distinct preference for forming Type III or Type I β-turns and incipient 3₁₀/α-helices.

Table 5: Conformational Effects of Incorporating Non-Natural Amino Acids

| Amino Acid | Key Structural Feature | Favored Conformation(s) | Restricted Ramachandran Region | Reference |

|---|---|---|---|---|

| Alanine (Ala) | -CH₃ side chain | PII, β-Strand (in water) | Broadly allowed in upper-left quadrant | researchgate.netnih.gov |

| α-Aminoisobutyric Acid (Aib) | gem-dimethyl groups | 3₁₀-Helix, α-Helix | Helical (φ ≈ ±60°, ψ ≈ ±30°) | ias.ac.innih.gov |

| 1-Aminocyclohexanecarboxylic Acid (Ac₆c) | Cyclohexane ring | β-Turn (Type I/III), 3₁₀/α-Helix | Helical (φ ≈ ±55°, ψ ≈ ±30°) | nih.gov |

Computational and Theoretical Investigations of Ac Ala Ala Ala Ala Ome

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational peptide chemistry, allowing for the exploration of the conformational landscape and dynamic behavior of molecules over time.

Energy Landscape Exploration and Conformational Transitions

MD simulations of alanine-rich peptides reveal a complex energy landscape with multiple local minima corresponding to different secondary structures, such as α-helices, β-strands, and polyproline II (PPII) helices. The transitions between these conformations are often rapid, occurring on the nanosecond to microsecond timescale. For a tetra-alanine peptide like AC-Ala-ala-ala-ala-ome, simulations show that the peptide does not adopt a single static structure but rather exists as an ensemble of interconverting conformers. The relative populations of these states are sensitive to the force field used in the simulation and the solvent environment.

Table 1: Representative Conformational States of Alanine (B10760859) Tetrapeptides from MD Simulations

| Conformational State | Typical Dihedral Angles (φ, ψ) | Key Characteristics |

| α-helix (right-handed) | (-60°, -45°) | Stabilized by i → i+4 hydrogen bonds. |

| β-strand | (-135°, +135°) | Extended backbone conformation. |

| Polyproline II (PPII) | (-75°, +145°) | Left-handed helical structure, often favored in aqueous solution. |

| Turn | Varies | Structures that reverse the direction of the peptide backbone. |

Solvent Effects on Peptide Conformation

The surrounding solvent plays a crucial role in determining the conformational preferences of this compound. Explicit solvent MD simulations have shown that water molecules can form hydrogen bonds with the peptide backbone's amide and carbonyl groups, stabilizing certain conformations over others.

In aqueous solutions, polar conformations like the PPII helix are often favored due to favorable interactions with water researchgate.net. The solvent can also mediate conformational transitions by lowering the energy barriers between different states. In contrast, in less polar solvents, intramolecular hydrogen bonds are more likely to form, which can favor more compact, helical structures researchgate.net. For instance, studies on similar peptides have shown a decrease in PPII propensity and an increase in helical or β-strand content in solvents like methanol (B129727) or aqueous urea (B33335) compared to pure water researchgate.net.

Table 2: Solvent-Dependent Conformational Propensities of Alanine Peptides

| Solvent | Predominant Conformation(s) | Rationale |

| Water | Polyproline II (PPII), β-strand | Strong hydration of the peptide backbone stabilizes extended conformations. |

| Methanol | Helical, β-strand | Reduced backbone hydration and stabilization of intramolecular hydrogen bonds favor more compact structures. |

| Aqueous Urea | β-strand | Urea disrupts water structure and directly interacts with the peptide, favoring extended and denatured states. |

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanics and Density Functional Theory provide a more detailed and accurate description of the electronic structure and energetics of peptides, complementing the dynamic information obtained from MD simulations.

Prediction of Structural Preferences and Internal Hydrogen Bonding Patterns

QM and DFT calculations can be used to determine the relative energies of different conformations of this compound in the gas phase and in the presence of implicit solvent models. These calculations have been instrumental in understanding the intrinsic conformational preferences of alanine residues, which show a propensity for both helical and extended structures.

For a tetra-alanine peptide, these calculations can predict the stability of various hydrogen bonding patterns. The most common intramolecular hydrogen bonds in helical structures are of the i → i+4 type, which define an α-helix, and i → i+3, which define a 310-helix. In shorter peptides like this compound, turn-like structures stabilized by i → i+2 hydrogen bonds can also be significant. DFT calculations can provide precise geometries and energies for these hydrogen bonds, helping to rationalize the conformational preferences observed in MD simulations.

Electronic Structure and Spectroscopic Property Prediction

QM and DFT methods allow for the calculation of various electronic properties of this compound, such as the molecular orbital energies, charge distribution, and dipole moment. These properties are fundamental to understanding the peptide's reactivity and its interactions with other molecules and with external electric fields.

Furthermore, these calculations can predict spectroscopic properties that can be compared with experimental data. For example, theoretical vibrational spectra (infrared and Raman) can be calculated and used to identify the characteristic vibrational modes associated with different secondary structures. Similarly, predictions of NMR chemical shifts and coupling constants for different conformers can aid in the interpretation of experimental NMR data, providing a powerful link between theoretical models and experimental observations of peptide structure and dynamics.

Table of Compound Names

| Abbreviation/Name | Full Name |

| This compound | Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester |

| Alanine | 2-Aminopropanoic acid |

| Methanol | Methyl alcohol |

| Urea | Carbamide |

Force Field Development and Validation for Oligoalanines

The accurate computational modeling of peptides like this compound, an oligoalanine, is fundamentally dependent on the quality of the underlying force field. researchgate.net A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, in this case, atoms in a peptide. researchgate.net The development of these force fields is a critical area of research, as even minor adjustments to the potential functions can significantly impact the predicted behavior and structure of peptides and proteins. researchgate.net Oligoalanines are frequently used as benchmark systems for developing and validating these force fields because their structural simplicity allows for focused analysis of backbone conformations, which can be compared with experimental data. researchgate.net

Numerous studies have focused on evaluating and refining existing force fields to better reproduce the conformational ensembles of oligoalanines. For instance, molecular dynamics simulations on peptides composed of 8, 10, and 12 alanine residues were used to test 12 different force fields. researchgate.net The results indicated that certain force fields, such as Amber99ϕ, were more effective at generating the helical conformations that are in agreement with experimental observations for these peptides. researchgate.net

The development of new-generation force fields often involves a meticulous process of parameterization. This includes deriving charge parameters from high-level quantum mechanical (QM) calculations and adjusting torsional terms to match QM conformational energy scans. frontiersin.org For example, the POSSIM (POlarizable Simulations with Second order Interaction Model) force field was extended to alanine peptides by fitting its parameters against QM data. nih.gov This validation included comparing the conformational energy gap between the extended and globular forms of an alanine tetrapeptide, with the POSSIM force field calculating a gap of 3.14 kcal/mol, in close agreement with the QM value of 3.09 kcal/mol. nih.gov

The choice of the model system is also crucial. The (Ala)4-X-(Ala)4 peptide, a close analogue to this compound, has been systematically evaluated as a model for optimizing side-chain dihedral angle parameters in force fields. nih.gov By constraining the peptide backbone into different conformations (α-helical, C5, C7eq, and PPII) and performing extensive sampling, researchers can determine which conformations best reproduce the rotamer distributions seen in folded and unfolded proteins. nih.gov Such studies have shown that the C7eq and PPII conformations of the model peptide provide the best correlation with rotamer sampling in larger, more complex proteins. nih.gov This iterative process of development, testing, and validation against both experimental data and high-level theoretical calculations is essential for creating robust force fields capable of accurately predicting the behavior of oligoalanines like this compound. researchgate.netfrontiersin.org

Table 1: Comparison of Calculated Conformational Energy Gaps for Alanine Tetrapeptide

| Method | Extended-Globular Energy Gap (kcal/mol) |

| Quantum Mechanics (QM) | 3.09 |

| POSSIM Force Field | 3.14 |

This table presents a comparison of the energy gap between the extended and globular conformations of an alanine tetrapeptide as calculated by high-level quantum mechanics and the POSSIM polarizable force field, demonstrating the accuracy of the force field's parameterization. nih.gov

De Novo Peptide Design Algorithms Applied to Alanine-Rich Sequences

De novo peptide design, the creation of novel peptide sequences with specific, desired functions, represents a significant challenge in computational biology, particularly for sequences that may lack a stable, predefined structure. researchgate.net Alanine-rich sequences, characteristic of this compound, are often used in developing and testing these design algorithms due to their propensity to form stable secondary structures, such as α-helices. nih.gov

Computational methods for de novo design have evolved significantly, moving beyond the re-engineering of existing peptide scaffolds. nih.gov Modern approaches can generate entirely new backbones and sequences. One powerful strategy involves stochastically generating a large number of peptide backbones and then using combinatorial sequence design to find sequences that stabilize a particular fold. nih.gov The final designs are validated by assessing the energy gap between the intended structure and alternative conformations. nih.gov In some protocols, alanine is used during the initial backbone sampling phase before the full sequence design is carried out. nih.gov

Recent advancements have integrated machine learning and protein language models (pLMs) into the design pipeline. biorxiv.org For instance, the ESM-2 protein language model can be used to generate "naturalistic" peptide candidates by perturbing the latent space embeddings of known peptide sequences. biorxiv.orgnih.gov This generative process is then coupled with a discriminative step, such as a CLIP (Contrastive Language-Image Pre-training) based architecture, to screen the novel sequences for selective binding activity against a target protein. biorxiv.orgnih.gov This approach is particularly valuable as it requires only the amino acid sequence of the target, enabling design for proteins that are disordered or conformationally unstable. biorxiv.org

Another key challenge is designing binders for peptides that are themselves flexible, such as peptide hormones that only form stable α-helices upon binding to a receptor. youtube.com Extended deep learning-based methods like RFdiffusion can now design high-affinity binders to such flexible targets. youtube.com These methods can start from a random distribution of noise and, through a process of successive noising and denoising, generate picomolar-affinity binders without needing an initial structural scaffold. youtube.com The application of these advanced algorithms to alanine-rich sequences and similar repeating motifs holds promise for creating novel binders and functional molecules, leveraging the structural simplicity of oligoalanines as a foundation for complex designs. researchgate.net

Table 2: Key Metrics for Evaluating a CLIP-Based Peptide Design Model

| Metric | Description |

| Binary Accuracy | The model's accuracy in predicting the correct binding pairs when given two protein-peptide pairs. |

| Top 1 Accuracy | The likelihood that the model selects the correct binding peptide for a given protein from a batch of 64 random peptides. |

| Top 10% Accuracy | The likelihood that the correct binding peptide is ranked within the top 10% of candidates for a given protein. |

This table outlines the evaluation metrics used to assess the performance of a de novo peptide design framework that uses a contrastive learning architecture to screen for target-binding peptides. nih.gov

Supramolecular Chemistry and Self Assembly Phenomena of Ac Ala Ala Ala Ala Ome

Mechanisms of Peptide Self-Assembly

The spontaneous organization of peptides like AC-Ala-ala-ala-ala-ome into well-defined nanostructures is a process governed by a delicate balance of noncovalent interactions. These forces dictate the folding of individual peptide molecules and their subsequent aggregation into larger, ordered assemblies.

The self-assembly of this compound is primarily driven by a combination of hydrogen bonding and hydrophobic interactions, with potential contributions from other noncovalent forces.

Hydrogen Bonding: The peptide backbone of this compound contains amide groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. In these arrangements, adjacent peptide chains align in a parallel or antiparallel fashion, creating a stable, extended network of hydrogen bonds that serves as the backbone of many self-assembled nanostructures. The stability of amyloid fibrils, for instance, is largely attributed to this extensive network of intermolecular hydrogen bonds. nih.gov

Hydrophobic Interactions: The four consecutive alanine (B10760859) residues provide the peptide with a significant hydrophobic character due to their methyl side chains. In an aqueous environment, these hydrophobic side chains tend to minimize their contact with water molecules. This hydrophobic effect drives the aggregation of the peptides, with the alanine side chains packing together in the core of the assembly, shielded from the surrounding water. This process is a major driving force for the initial aggregation of the peptides, which then allows for the formation of more ordered structures stabilized by hydrogen bonds. nih.govnih.govaip.org While hydrophobic interactions are crucial for the stability of folded proteins, hydrogen bonding plays a more dominant role in the stabilization of amyloid fibrils. nih.gov

Electrostatic Interactions: The this compound peptide is neutral, with its N- and C-termini blocked. Therefore, electrostatic interactions are not expected to play a major role in its self-assembly under neutral pH conditions. However, in peptides with charged residues, electrostatic attraction and repulsion are critical in modulating the self-assembly process. nih.gov

The self-assembly of this compound is highly sensitive to the peptide concentration and the surrounding environmental conditions, such as pH and ionic strength.

Concentration: Like many self-assembling systems, the aggregation of this compound is concentration-dependent. Below a certain critical aggregation concentration (CAC), the peptides exist predominantly as monomers in solution. As the concentration increases above the CAC, the peptides begin to self-assemble into larger structures. At higher concentrations, the formation of more complex and extended nanostructures, such as hydrogels, is often observed. nih.gov

pH: The pH of the solution can significantly influence the self-assembly of peptides, primarily by altering the ionization state of charged residues. nih.govnih.govrsc.org For this compound, which lacks ionizable side chains, the effect of pH is less pronounced. However, extreme pH values can potentially lead to the hydrolysis of the amide bonds or the terminal ester group, which would alter the peptide's structure and its self-assembly behavior. Studies on polyalanine peptides have shown that fibril formation can be enhanced at alkaline pH, possibly due to changes in the charge state of terminal groups and the formation of dityrosine (B1219331) cross-links if tyrosine is present. nih.gov

Ionic Strength: The ionic strength of the solution, controlled by the concentration of salts, can also modulate peptide self-assembly. nih.govresearchgate.netplos.org For neutral peptides like this compound, the effect of ionic strength is primarily through its influence on the hydrophobic effect. At low ionic strengths, increasing salt concentration can enhance hydrophobic interactions, promoting aggregation. However, at very high salt concentrations, ions can compete for water molecules, which can disrupt the hydration shell of the peptide and potentially interfere with the self-assembly process. For charged peptides, salts can screen electrostatic repulsion, thereby promoting aggregation. nih.gov

| Factor | Influence on this compound Self-Assembly | General Principles Observed in Similar Peptides |

| Concentration | Assembly is favored above a critical aggregation concentration (CAC). Higher concentrations can lead to more complex structures like hydrogels. | Increasing peptide concentration generally promotes a transition from monomeric or small oligomeric states to larger aggregates and fibrillar structures. nih.gov |

| pH | Expected to have a minimal effect due to the absence of ionizable side chains. Extreme pH may cause hydrolysis. | For peptides with ionizable groups, pH changes alter the charge state, significantly impacting electrostatic interactions and thus controlling assembly and disassembly. nih.govnih.gov |

| Ionic Strength | Can modulate the hydrophobic effect. Moderate salt concentrations may enhance aggregation by strengthening hydrophobic interactions. | For charged peptides, increasing ionic strength screens electrostatic repulsion, often promoting aggregation. For hydrophobic peptides, it can influence the hydrophobic effect. nih.govplos.org |

Formation and Characterization of Self-Assembled Nanostructures

The self-assembly of this compound can give rise to a variety of nanostructures, with the final morphology being dependent on the specific assembly conditions.

Under certain conditions, this compound can be expected to form spherical aggregates, such as nanospheres and microspheres. These structures are often formed through the hydrophobic collapse of the peptide chains, where the alanine side chains are sequestered in the core of the sphere, and the more polar peptide backbones and terminal groups are exposed to the aqueous environment. The formation of spherical structures is often an early step in the self-assembly process, which can then evolve into more complex morphologies. The addition of a short peptide can induce the formation of dented nanospheres from homopolymers through hydrogen bonding and π-π stacking interactions. cjps.orgxml-journal.cn

The formation of β-sheet structures through intermolecular hydrogen bonding can lead to the growth of one-dimensional nanostructures, such as nanofibrils. These fibrils are typically long and thin, with a diameter on the nanometer scale. Alanine-rich peptides have a known propensity to form β-sheet structures, which are a key component of spider silk, contributing to its remarkable strength. reading.ac.uk At sufficiently high concentrations, these nanofibrils can entangle to form a three-dimensional network that traps water, resulting in the formation of a hydrogel. reading.ac.ukrsc.org The properties of these hydrogels, such as their stiffness and stability, are dependent on the density and cross-linking of the fibrillar network.

While less common for purely hydrophobic peptides, it is possible for this compound to form vesicular structures, or hollow spheres, particularly if there is a subtle amphiphilic character arising from the contrast between the hydrophobic core and the more polar backbone and end groups. In amphiphilic peptides, the hydrophobic segments form a bilayer membrane that encloses an aqueous core. plos.orgelsevierpure.com The formation of vesicles by this compound would likely involve a similar arrangement, with the alanine side chains forming the hydrophobic interior of the vesicle wall.

| Nanostructure | Formation Mechanism for this compound (Inferred) | Key Characterization Techniques |

| Nanospheres/Microspheres | Hydrophobic collapse of peptide chains to minimize exposure of alanine side chains to water. | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Dynamic Light Scattering (DLS) |

| Nanofibrils | Hierarchical assembly driven by the formation of extended β-sheets through intermolecular hydrogen bonding. | Atomic Force Microscopy (AFM), TEM, Circular Dichroism (CD) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy |

| Hydrogels | Entanglement of a network of nanofibrils at high peptide concentrations, trapping water molecules. | Rheology, SEM, TEM |

| Vesicles | Self-assembly into bilayer structures driven by a subtle amphiphilic character, enclosing an aqueous compartment. | TEM, Cryo-TEM, DLS |

Structural Characterization of Self-Assembled States

The characterization of self-assembled structures is crucial for understanding their morphology, size, and internal organization. Various advanced techniques are employed for this purpose. However, studies on oligoalanines suggest that a sequence of at least nine alanine residues is necessary to initiate the formation of β-sheet structures, which are the fundamental building blocks for many self-assembled peptide nanomaterials. Peptides with shorter alanine sequences, such as the tetra-alanine derivative this compound, are generally expected to remain as monomers in solution and not form significant ordered aggregates.

Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are powerful tools for visualizing the morphology of self-assembled nanostructures at the nanoscale. These techniques can reveal the shape, size, and surface features of aggregates like nanofibers, nanotubes, and vesicles. For a peptide to be visualized by these methods, it must first self-assemble into stable, ordered structures. In the case of this compound, due to its short alanine sequence, the formation of such structures is not anticipated. Therefore, electron microscopy studies would likely reveal a lack of defined nanostructures.

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive techniques used to determine the size and molecular weight of particles in a solution. DLS measures the hydrodynamic radius of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion. SLS, on the other hand, provides information about the average molecular weight and the radius of gyration of the aggregates. For this compound, DLS and SLS analyses would be expected to show results consistent with a monomeric or small oligomeric state in solution, rather than large, self-assembled aggregates.

Spectroscopic techniques such as Circular Dichroism (CD) and fluorescence spectroscopy are invaluable for probing the secondary structure and local environment of peptides in their self-assembled state. CD spectroscopy is particularly sensitive to the formation of ordered secondary structures like β-sheets, which exhibit a characteristic negative band around 218 nm. Fluorescence spectroscopy, often utilizing extrinsic dyes like Thioflavin T, can detect the presence of amyloid-like fibrillar aggregates. Given that this compound is unlikely to form β-sheets, CD spectra would be expected to show a random coil conformation. Consequently, fluorescence assays for aggregated states would likely yield negative results.

Design Principles for Controlled Peptide Self-Assembly

The self-assembly of peptides is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The primary amino acid sequence and terminal modifications are key factors that can be manipulated to control the self-assembly process.

The N-terminal acetyl (Ac) and C-terminal methyl ester (OMe) caps (B75204) on this compound play a significant role in its chemical properties. These modifications neutralize the terminal charges of the peptide, which can influence its solubility and propensity for self-assembly. By removing the charges, the peptide becomes more hydrophobic, which in some cases can promote aggregation. However, in the case of the short tetra-alanine sequence, this increased hydrophobicity is insufficient to overcome the entropic barrier to form stable, ordered assemblies. The capping groups are crucial in preventing electrostatic repulsion that would otherwise hinder the close packing of peptide backbones required for β-sheet formation.

Enzymatic Recognition and Substrate Mimicry of Ac Ala Ala Ala Ala Ome in Vitro Mechanistic Focus

Evaluation as Enzyme Substrates or Inhibitors in Model Systems

Due to its peptidic nature, AC-Ala-ala-ala-ala-ome is primarily evaluated as a potential substrate for proteolytic enzymes. The tetra-alanine sequence is characteristic of regions found in elastin, the natural substrate for the serine protease elastase, positioning this peptide as a classic model for studying elastase activity. reading.ac.uknih.gov While some commercial suppliers may broadly classify such peptides as protease inhibitors, its structure is more archetypal of a substrate that is recognized and cleaved by specific proteases. biosynth.com

The substrate specificity of serine proteases is largely dictated by the nature of the enzyme's S1 binding pocket, which accommodates the amino acid side chain at the P1 position of the substrate (the residue immediately N-terminal to the scissile bond). purdue.edu This fundamental difference in active site topology explains the differential recognition of this compound by elastase and chymotrypsin.

Human Neutrophil Elastase (HNE): Elastase exhibits a strong preference for small, non-polar amino acid residues such as alanine (B10760859), valine, and glycine at the P1 position. nih.gov The S1 pocket of elastase is a shallow depression, partially occluded by the side chains of valine and threonine residues, which sterically hinders the binding of large side chains and favors the binding of small hydrophobic ones like alanine. purdue.edu Consequently, the poly-alanine sequence of this compound makes it an excellent substrate for elastase, which can cleave the peptide bond following any of the internal alanine residues. Alanine-rich peptides are frequently used as model substrates to probe elastase activity. reading.ac.uknih.gov

α-Chymotrypsin: In stark contrast, chymotrypsin has a deep, voluminous, and hydrophobic S1 pocket that preferentially binds large aromatic or hydrophobic residues like phenylalanine, tyrosine, and tryptophan. purdue.edu The small methyl side chain of alanine fits poorly into this large pocket, leading to weak binding and inefficient catalysis. Therefore, this compound is considered a very poor substrate for chymotrypsin, and its rate of hydrolysis by this enzyme is negligible compared to that by elastase. nih.gov

| Enzyme | S1 Pocket Characteristics | Preferred P1 Residue | Interaction with this compound |

|---|---|---|---|

| Elastase | Shallow, non-polar pocket occluded by Val and Thr | Small, hydrophobic (e.g., Ala, Val) | Strong recognition and efficient cleavage (Good Substrate) |

| Chymotrypsin | Deep, hydrophobic pocket | Large, aromatic/hydrophobic (e.g., Phe, Tyr, Trp) | Weak binding and inefficient cleavage (Poor Substrate) |

The hydrolysis of this compound by elastase follows the canonical mechanism for serine proteases, which involves a catalytic triad of serine, histidine, and aspartate in the enzyme's active site. The interaction proceeds through several key steps:

Substrate Binding: The peptide binds to the active site cleft of elastase. The extended poly-alanine chain can form multiple hydrogen bonds with the enzyme backbone. One of the internal alanine side chains settles into the S1 specificity pocket, anchoring the substrate and positioning the target peptide bond for cleavage. Interactions at subsites beyond S1 (S2, S3, S4, etc.) are also crucial and can significantly enhance catalytic efficiency (kcat). nih.gov

Formation of the Tetrahedral Intermediate: The serine residue of the catalytic triad, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. This forms a high-energy, unstable tetrahedral intermediate. Studies using specific peptide substrates at subzero temperatures have successfully detected and stabilized this intermediate in elastase catalysis, providing direct evidence for this mechanistic step. nih.gov

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, breaking the peptide bond. The C-terminal portion of the substrate is released, while the N-terminal portion (the acyl group) remains covalently attached to the catalytic serine, forming an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and, activated by the histidine, hydrolyzes the ester bond of the acyl-enzyme intermediate. This regenerates the free enzyme and releases the N-terminal portion of the substrate, completing the catalytic cycle.

While specific kinetic constants (Km, kcat) for the hydrolysis of this compound by elastase are not extensively reported in the literature, studies on closely related tetrapeptide substrates provide valuable insights. Research on the cleavage of peptides with the general formula alkoxycarbonyl-Pro-Ala-X-Y by elastase reveals that the nature of the P1 residue (Y) has a much larger effect on the specificity constant (kcat/Km) than the residue at the P2 position (X). nih.gov

| P1 Residue (Y) | Relative kcat | Relative kcat/Km |

|---|---|---|

| Alanine | 1.0 | 1.0 |

| Valine | 1.4 | 1.9 |

| Leucine | 2.4 | 0.8 |

| Serine | 0.7 | 1.9 |

Chemical Stability and Degradation Pathways of Ac Ala Ala Ala Ala Ome in Vitro Focus

Stability in Controlled Chemical Environments.

The stability of AC-Ala-ala-ala-ala-ome is influenced by the chemical conditions of its environment, primarily pH, temperature, and light exposure. Understanding these factors is crucial for the proper handling and storage of the peptide for research applications.

The pH of the solution is a significant determinant of the stability of this compound, primarily due to its susceptibility to hydrolysis. The peptide contains both amide bonds, linking the alanine (B10760859) residues, and a methyl ester bond at the C-terminus. Both types of bonds can undergo hydrolysis, with the rate being highly dependent on the pH of the medium.

In acidic solutions, the peptide bonds can be hydrolyzed, leading to the cleavage of the peptide backbone. This process is generally slower for peptide bonds involving small, unhindered amino acids like alanine. The C-terminal methyl ester is also susceptible to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid.

Under alkaline conditions, both the amide and ester bonds are subject to base-catalyzed hydrolysis. The ester bond is particularly labile in basic solutions. The hydrolysis of the ester linkage is generally faster than that of the amide bonds under the same conditions. The N-terminal acetyl group is relatively stable to hydrolysis under most conditions.